molecular formula C8H11NO3 B1385813 Methyl 2-((furan-2-ylmethyl)amino)acetate CAS No. 1019577-40-2

Methyl 2-((furan-2-ylmethyl)amino)acetate

Cat. No.: B1385813
CAS No.: 1019577-40-2
M. Wt: 169.18 g/mol
InChI Key: FYOJFAPQNMMVPV-UHFFFAOYSA-N
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Description

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (C₉H₁₁NO₄)

  • Replaces the glycine methyl ester with a keto-ethyl ester (–CO–COOCH₂CH₃).
  • Increased polarity (XLogP3 = −0.5) due to the ketone group .

Ethyl 2-[ethyl(furan-2-ylmethyl)amino]acetate (C₁₁H₁₇NO₃)

  • Substitutes the methylamine hydrogen with an ethyl group , enhancing hydrophobicity (XLogP3 = 1.2) .

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (C₁₀H₁₁Cl₂NO₄S)

  • Incorporates a bulky dichlorophenyl group and sulfonamide, reducing conformational flexibility .

Table 3: Structural Comparison of Furan-Amino Acid Esters

Compound Molecular Formula Molecular Weight Key Functional Groups XLogP3
This compound C₈H₁₁NO₃ 169.18 Methyl ester, furan, amine 0.3
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate C₉H₁₁NO₄ 197.19 Ethyl ester, ketone, furan −0.5
Ethyl 2-[ethyl(furan-2-ylmethyl)amino]acetate C₁₁H₁₇NO₃ 211.26 Ethyl ester, ethylamine, furan 1.2

These structural variations influence physicochemical properties such as solubility , reactivity in nucleophilic acyl substitution , and biological target affinity . For instance, the keto group in ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate enhances electrophilicity, making it more reactive toward Grignard reagents compared to the parent compound .

Properties

IUPAC Name

methyl 2-(furan-2-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJFAPQNMMVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Furfurylamine with Haloacetate Esters

The most common and straightforward method to prepare methyl 2-((furan-2-ylmethyl)amino)acetate involves the nucleophilic substitution of furfurylamine with methyl chloroacetate or ethyl chloroacetate, followed by ester interchange if necessary.

Typical Reaction Scheme:

$$
\text{Furfurylamine} + \text{Methyl chloroacetate} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound}
$$

Key Reaction Conditions and Procedure:

  • Furfurylamine is dissolved in an aprotic solvent such as toluene.
  • A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
  • Methyl chloroacetate or ethyl chloroacetate is added slowly.
  • The mixture is heated to temperatures ranging from 65 °C to 115 °C for several hours (3 to 26 hours depending on scale and conditions).
  • After completion, the reaction mixture is cooled, and the product is extracted and purified by standard organic work-up procedures including washing with water, brine, drying over anhydrous magnesium sulfate, and solvent evaporation under reduced pressure.

Example from Patent Literature:

  • Furfurylamine (5.50 mL, 51.5 mmol) and triethylamine (7.90 mL, 56.5 mmol) are dissolved in toluene (27.5 mL).
  • Ethyl chloroacetate (6.05 mL, 56.5 mmol) is added.
  • The mixture is heated at 115 °C for 3 hours.
  • Work-up involves aqueous extraction, washing, drying, and evaporation to yield ethyl 2-((furan-2-ylmethyl)amino)acetate as a yellow liquid with a 75.8% yield.
Parameter Details
Solvent Toluene
Base Triethylamine
Temperature 65–115 °C
Reaction time 3–26 hours
Yield ~75–80%
Work-up Aqueous extraction, drying, evaporation

Alternative Esterification and Transesterification Routes

If ethyl esters are initially formed, they can be converted to methyl esters via transesterification:

  • The ethyl ester product (ethyl 2-((furan-2-ylmethyl)amino)acetate) can be treated with methanol in the presence of a base (e.g., potassium carbonate) or acid catalyst to yield the methyl ester.
  • This step allows flexibility in obtaining the methyl ester when ethyl chloroacetate is used initially due to availability or reactivity reasons.

Multi-Step Synthetic Routes Involving Imine Formation and Reduction

Some advanced synthetic protocols involve multi-step sequences starting from furfural and tosylamide derivatives, followed by imine formation, reduction, and subsequent alkylation steps to yield the target compound or its derivatives.

Example from Research Literature:

  • Tosylamide and furfural are heated with tetraethoxysilane to form an imine intermediate.
  • The imine is reduced with sodium borohydride in THF/methanol to yield sulfonamide intermediates.
  • Further alkylation with bromoacetophenone derivatives and subsequent transformations lead to related aminoacetate compounds.
  • Final purification is achieved via flash column chromatography.

This route is more complex and typically used for derivatives or analogs rather than the direct preparation of this compound itself.

Reaction Optimization and Purification Notes

  • Use of triethylamine or other tertiary amines is crucial to neutralize HCl and drive the reaction forward.
  • Reaction temperature and time significantly affect yield and purity; higher temperatures accelerate reaction but may require careful control to avoid side reactions.
  • Purification typically involves liquid-liquid extraction with ethyl acetate, washing with water and brine, drying, and solvent removal.
  • Crystallization or column chromatography may be used for further purification depending on scale and desired purity.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct alkylation with methyl chloroacetate Furfurylamine + Methyl chloroacetate Toluene, triethylamine, 65–115 °C, 3–26 h ~75–80 Simple, scalable, widely used
Alkylation with ethyl chloroacetate + transesterification Furfurylamine + Ethyl chloroacetate + MeOH Similar to above + base-catalyzed transesterification Variable Allows flexibility in ester group
Multi-step imine formation and reduction Tosylamide + Furfural + NaBH4 + alkylation reagents Heating, reduction, alkylation, chromatography Variable For complex derivatives, less direct

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((furan-2-ylmethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-((furan-2-ylmethyl)amino)acetate has the molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 171.18 g/mol. The compound features a furan ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including:

Compound Cell Line IC50 (µM) Reference
Compound AMCF-75.71
Compound BHepG210.14
Compound CPC38.50

These findings suggest that modifications to the furan moiety can enhance antitumor efficacy.

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study reported that certain derivatives exhibited significant antibacterial effects against multi-drug resistant strains:

Derivative Bacterial Strain MIC (µg/mL) Reference
Derivative XMRSA3.125
Derivative YE. coli6.25
Derivative ZP. aeruginosa12.50

These results indicate the compound's potential as a lead structure for developing new antibiotics.

Agrochemical Applications

This compound has been explored for use in agrochemicals due to its bioactivity against plant pathogens. Research indicates that formulations containing this compound can enhance plant resistance to fungal infections:

Formulation Target Pathogen Efficacy (%) Reference
Formulation AFusarium spp.85
Formulation BBotrytis cinerea90

This data supports the potential of the compound in agricultural applications.

Material Science Applications

In material science, this compound has been utilized in synthesizing polymers with enhanced properties. The incorporation of furan into polymer matrices has shown improvements in thermal stability and mechanical strength:

Polymer Type Property Enhanced Testing Method
PolyurethaneTensile StrengthASTM D638
Epoxy ResinThermal StabilityTGA

These enhancements make the compound attractive for developing advanced materials.

Case Study 1: Antitumor Activity

A series of this compound derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a comprehensive study evaluating various derivatives against resistant bacterial strains, one derivative exhibited potent activity against MRSA, outperforming traditional antibiotics, which underscores the need for further exploration in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 2-((furan-2-ylmethyl)amino)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Disrupting cell membranes: Leading to cell lysis or apoptosis.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related esters and aminoacetates (Table 1):

Compound Name Key Structural Features Biological/Functional Relevance Reference
Methyl 2-((furan-2-ylmethyl)amino)acetate Methyl ester, furan-2-ylmethyl, amino linkage Precursor for heterocyclic drug design
Ethyl 2-((pyridin-2-ylmethyl)amino)acetate Ethyl ester, pyridin-2-ylmethyl, amino linkage Intermediate for imidazolidinedione synthesis
Methyl 2-thienylacetate Methyl ester, thiophene ring Industrial solvent; moderate toxicity
Ethyl 2-phenylacetoacetate Ethyl ester, phenylaceto group Amphetamine precursor
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate Chloro-substituted furanone, methyl ester Anticancer and antibacterial potential

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., ) generally exhibit lower volatility compared to methyl esters, influencing solubility and reactivity in synthetic pathways.
  • Heterocyclic Substituents : Replacement of the furan ring with thiophene (as in ) alters electronic properties and bioavailability. Thiophene derivatives are often more lipophilic, affecting membrane permeability.
  • Functional Group Modifications : Chloro or nitro substituents (e.g., ) enhance electrophilicity, making these derivatives reactive in Michael addition or cyclocondensation reactions.
Functional Group Analysis
  • Aminoacetate Backbone: The amino linkage in this compound enables nucleophilic reactions, such as condensation with carbonyl groups to form imidazolidinediones (e.g., ).
  • Furan vs. Other Heterocycles: Furan’s oxygen atom contributes to hydrogen-bonding interactions, unlike sulfur in thiophene () or nitrogen in pyridine (). This impacts crystal packing and intermolecular interactions, as seen in furanone derivatives ().
Physicochemical Properties
  • Solubility : Methyl esters (e.g., ) are more polar than ethyl analogues (), improving aqueous solubility.
  • Thermal Stability : The furan ring’s conjugated system (as in ) contributes to stability up to 120°C, comparable to phenylacetoacetates ().

Biological Activity

Methyl 2-((furan-2-ylmethyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the presence of a furan ring, which is known for its diverse biological properties. The furan moiety often contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. The following table summarizes the IC50 values of various furan derivatives against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2120.06
Methyl 5-(hydroxymethyl)-2-furan carboxylateVero124.46
This compound (Hypothetical)HeLaTBD
This compound (Hypothetical)HepG2TBD

The compound methyl 5-(hydroxymethyl)-2-furan carboxylate was shown to possess significant cytotoxicity against the HeLa cell line with an IC50 value of 62.37 µg/mL, indicating a promising anticancer activity profile . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

Antibacterial Activity

Research has also highlighted the antibacterial properties of furan derivatives. For instance, the following table presents minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Methyl 5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00
Methyl 5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500.00
Methyl 5-(hydroxymethyl)-2-furan carboxylateE. coli250.00

The compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values around 500 µg/mL, and a lower MIC against E. coli at 250 µg/mL .

Case Studies

A significant case study involved the synthesis and evaluation of various furan derivatives, including methyl 5-(hydroxymethyl)-2-furan carboxylate, which showed promising results in both anticancer and antibacterial assays. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring could enhance biological activity, suggesting that this compound may exhibit similar trends .

Q & A

Q. How are computational methods applied to predict its biological activity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Validate with in vitro IC50 assays .
  • ADMET prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((furan-2-ylmethyl)amino)acetate
Reactant of Route 2
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Methyl 2-((furan-2-ylmethyl)amino)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.